REACTION_CXSMILES
|
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[Br:10][C:11](Br)([F:13])[F:12].O>CN(C=O)C>[Br:10][C:11]([S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([F:13])[F:12] |f:1.2|
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
BrC(F)(F)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three-necked round-bottomed flask placed under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
topped with a dry-ice condenser and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
then cooled to −50° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 3 h at this temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl ether (3×100 ml)
|
Type
|
WASH
|
Details
|
The organic phases were washed with water (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
the residue was purified by distillation under reduced pressure (97° C./34 mmHg)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(F)(F)SC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |